molecular formula C19H20N4O4S B2961349 N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1797862-04-4

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2961349
CAS No.: 1797862-04-4
M. Wt: 400.45
InChI Key: AELCXBCISULGBX-UHFFFAOYSA-N
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Description

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a piperidine ring substituted with a 3-cyanopyridin-2-yl-oxy group at the 4-position, linked via a sulfonyl bridge to a para-substituted phenylacetamide moiety. This compound’s design integrates multiple pharmacophores:

  • Cyanopyridinyloxy group: Enhances binding affinity to targets like ion channels or enzymes due to its electron-withdrawing properties and aromatic interactions.
  • Piperidine-sulfonyl-phenyl scaffold: A common motif in analgesics and anti-inflammatory agents, as seen in related compounds .
  • Acetamide group: Improves metabolic stability and solubility compared to simpler aniline derivatives .

Properties

IUPAC Name

N-[4-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-14(24)22-16-4-6-18(7-5-16)28(25,26)23-11-8-17(9-12-23)27-19-15(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCXBCISULGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

  • Initial Nucleophilic Substitution: : The synthesis starts with the reaction between 3-cyanopyridine and piperidine, forming a 3-cyanopyridine-piperidine intermediate. This reaction typically requires a base like triethylamine and is conducted under anhydrous conditions to avoid hydrolysis.

  • Oxidation: : The intermediate undergoes oxidation to introduce a sulfonyl group. This step may involve oxidizing agents like sulfur trioxide or chlorosulfonic acid.

  • Nucleophilic Addition: : The sulfonylated intermediate reacts with 4-aminobenzene sulfonamide, forming the target compound. This step is typically carried out in a solvent such as dichloromethane at room temperature.

Industrial production methods

  • Scale-Up Synthesis: : To produce the compound industrially, the reactions are optimized for larger scale by using high-pressure reactors and continuous flow systems.

  • Purification: : The final compound is purified through recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate, affecting the pyridine ring.

  • Reduction: : It can be reduced using agents like lithium aluminum hydride, affecting the nitrile group.

  • Substitution: : The acetamide group can participate in nucleophilic substitution reactions, where different functional groups can replace the sulfonamide part.

Common reagents and conditions

  • Oxidation: : Hydrogen peroxide in acetic acid.

  • Reduction: : Lithium aluminum hydride in ether.

  • Substitution: : Nucleophiles like amines or alkoxides under basic conditions.

Major products formed

  • Oxidation: : Products like carboxylic acids or sulfoxides.

  • Reduction: : Products like amines.

  • Substitution: : Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in synthetic chemistry for creating new molecules with potential pharmacological activities.

Biology

  • Serves as a ligand in biochemical studies to investigate receptor-ligand interactions.

Medicine

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry

  • Utilized in the development of novel materials, particularly those requiring specific binding properties or structural features.

Mechanism of Action

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide exerts its effects by interacting with specific molecular targets. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Formula Reported Activity Reference
N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide 4-(3-cyanopyridin-2-yl-oxy)piperidine, sulfonyl-phenylacetamide C₂₀H₂₁N₅O₄S Hypothesized analgesic/anti-inflammatory (structural inference) -
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazine, sulfonyl-phenylacetamide C₁₃H₁₉N₃O₃S Analgesic activity comparable to paracetamol
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Piperazine, sulfonyl-phenylacetamide C₁₂H₁₇N₃O₃S Anti-hypernociceptive activity in inflammatory pain
N-[4-[(Piperidin-1-yl)sulfonyl]phenyl]acetamide (NSC 58726) Piperidine, sulfonyl-phenylacetamide C₁₃H₁₈N₂O₃S No specific activity stated; structural analog

Key Observations :

  • Piperidine vs. Piperazine : Piperidine’s reduced basicity compared to piperazine may alter pharmacokinetics, such as blood-brain barrier penetration or metabolic stability .

Functional Group Impact on Activity

  • Sulfonamide Linkage : Critical for maintaining spatial orientation between the piperidine and phenylacetamide groups. All compounds in Table 1 retain this feature, suggesting its necessity for receptor binding .
  • Cyanopyridinyloxy vs. Chlorophenoxy (Compound A, ): Compound A (N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide) replaces the cyanopyridine group with a chlorophenoxy-triazine system. The triazine ring may confer distinct binding modes (e.g., intercalation with DNA or enzymes), whereas the cyanopyridine group likely favors kinase or channel interactions .

Quinoline-Based Analogs ()

The patent in describes quinoline derivatives with acetamide and piperidine-oxy groups, such as N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. Key differences include:

  • Piperidinylidene Acetamide : A unique sp³-hybridized nitrogen, contrasting with the sulfonyl-linked acetamide in the target compound. This may reduce conformational flexibility but improve metabolic resistance .

Simpler Acetamide Derivatives ()

N-(4-hydroxyphenyl)acetamide (paracetamol analog) lacks the sulfonyl-piperidine scaffold, resulting in:

  • Activity Profile : Primarily cyclooxygenase (COX) inhibition, whereas sulfonyl-piperidine analogs may act on sodium channels or inflammatory pathways .

Biological Activity

N-(4-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

N 4 4 3 cyanopyridin 2 yl oxy piperidin 1 yl sulfonyl phenyl acetamide\text{N 4 4 3 cyanopyridin 2 yl oxy piperidin 1 yl sulfonyl phenyl acetamide}

Molecular Formula : C23H26N4O3S
Molecular Weight : 426.54 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Piperidine Ring : Cyclization reactions starting from suitable precursors.
  • Introduction of the Cyanopyridine Group : Achieved via nucleophilic substitution reactions.
  • Coupling with Benzenesulfonamide : Involves amide bond formation to complete the structure.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties:

CompoundCell LineIC50 (μM)Selectivity Index
Compound AMCF-70.8720
Compound BMDA-MB-2311.7515
5-FluorouracilMCF-717.02-

In a comparative study, the synthesized compound showed better growth inhibition in MCF-7 and MDA-MB-231 cancer cells than the standard drug 5-Fluorouracil, indicating its potential as an effective anticancer agent .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, treatment with related compounds resulted in increased levels of caspase 9, a key apoptotic marker, suggesting that these compounds promote programmed cell death in cancer cells .

Case Studies

  • Study on Anticancer Efficacy : A study involving various derivatives of the compound revealed that specific modifications to the piperidine and sulfonamide moieties significantly enhanced anticancer activity against breast cancer cell lines .
  • Neuroprotective Effects : In addition to anticancer properties, some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The ability to inhibit acetylcholinesterase was noted, which is crucial for potential treatments for conditions like Alzheimer's disease .

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